molecular formula C12H9NS B1677639 Phenothiazine CAS No. 92-84-2

Phenothiazine

Cat. No.: B1677639
CAS No.: 92-84-2
M. Wt: 199.27 g/mol
InChI Key: WJFKNYWRSNBZNX-UHFFFAOYSA-N
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Description

Phenothiazine is a heterocyclic compound that contains nitrogen and sulfur atoms within its structure. It was first synthesized in 1883 by A. Bernthsen through the fusion of diphenylamine with sulfur . This compound and its derivatives have played a significant role in medicinal chemistry, particularly in the fields of psychiatry and allergy treatment .

Mechanism of Action

Target of Action

This compound primarily targets the D2 dopamine receptors . These receptors are protein molecules on neuronal surfaces that initiate excitatory action when stimulated by dopamine . In addition to dopamine receptors, this compound also shows affinity for M1 and M2 muscarinic acetylcholine receptors .

Mode of Action

This compound works by blocking D2 dopamine receptors . This blockade inhibits the excitatory action that is usually stimulated by dopamine, thereby reducing aggression and agitation . The inhibition of M1 receptors can be related to the blocking activity of the autonomic ganglia, which results in autonomic symptoms .

Biochemical Pathways

This compound and its derivatives exert diverse biological activities, which account for their cancer chemopreventive-effect, such as calmodulin- and protein kinase C inhibitory-actions , anti-proliferative effect, inhibition of P-glycoprotein transport function and reversion of multidrug resistance . The blocking effect of Phenothiazines on the calmodulin activity could explain pleiotropic effects of these drugs on cell physiology, among them the inhibition of cells proliferation and the decrease of activity of many calmodulin-dependent enzymes in various intracellular biochemical pathways .

Pharmacokinetics

It is known that liver function abnormalities have been observed during antipsychotic treatment because the liver is responsible for the metabolization of most antipsychotics . Chlorpromazine, a this compound derivative, is most associated with severe liver toxicity .

Result of Action

This compound and its derivatives have a wide range of effects at the molecular and cellular level. They have been shown to possess insecticidal, antifungal, antibacterial, and anthelmintic properties . Moreover, they have been proven to destroy cancer cells and sensitize them to chemotherapy . Anti-angiogenesis and anticancer stem cell activities have also been reported .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the use of combined therapeutic approaches has been highlighted due to its ability to act on multiple targets and as a strategy to overpass the reduction of drug efficacy . Moreover, the development of new drugs or drug candidates based on this compound system has been a promising approach due to the diverse activities associated with this tricyclic system .

Biochemical Analysis

Biochemical Properties

Phenothiazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, this compound inhibits calmodulin and protein kinase C, which are crucial for cell signaling and regulation . Additionally, this compound interacts with P-glycoprotein, inhibiting its transport function and reversing multidrug resistance . These interactions highlight the compound’s potential in modulating cellular processes and therapeutic applications.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound’s inhibition of calmodulin and protein kinase C leads to decreased cell proliferation and altered cell signaling . Furthermore, this compound’s interaction with P-glycoprotein affects drug transport and resistance mechanisms in cancer cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to calmodulin, inhibiting its activity and disrupting calcium signaling pathways . Additionally, this compound inhibits protein kinase C, affecting phosphorylation events and downstream signaling . These molecular interactions contribute to this compound’s therapeutic effects and its potential in treating various diseases.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound maintains its activity over extended periods, but its degradation products may exhibit different biological activities . Long-term exposure to this compound can lead to sustained inhibition of cell proliferation and altered cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits therapeutic effects, such as antipsychotic and anticancer activities . At high doses, this compound can cause toxic or adverse effects, including neurotoxicity and hepatotoxicity . These dosage-dependent effects highlight the importance of optimizing this compound dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It affects metabolic flux and metabolite levels, influencing cellular metabolism. This compound’s inhibition of protein kinase C and calmodulin impacts metabolic pathways related to cell signaling and energy production . These interactions underscore this compound’s role in modulating cellular metabolism and its potential therapeutic applications.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It interacts with P-glycoprotein, affecting its localization and accumulation in cells . This compound’s distribution within tissues is influenced by its binding to plasma proteins and cellular uptake mechanisms . These factors determine this compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

This compound’s subcellular localization affects its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This compound’s localization within the cell influences its interactions with biomolecules and its therapeutic effects. Understanding this compound’s subcellular localization is crucial for optimizing its therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenothiazine can be synthesized through various methods. One common method involves the fusion of diphenylamine with sulfur. Another approach includes the cyclization of 2-aminodiphenyl sulfide .

Industrial Production Methods: In industrial settings, this compound is produced by heating diphenylamine with sulfur at high temperatures. The reaction is typically carried out in the presence of a catalyst to enhance the yield and efficiency of the process .

Comparison with Similar Compounds

Phenothiazine is unique among heterocyclic compounds due to its diverse range of biological activities. Similar compounds include:

This compound stands out due to its versatility and wide range of applications in various fields of science and industry.

Properties

IUPAC Name

10H-phenothiazine
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InChI

InChI=1S/C12H9NS/c1-3-7-11-9(5-1)13-10-6-2-4-8-12(10)14-11/h1-8,13H
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InChI Key

WJFKNYWRSNBZNX-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)NC3=CC=CC=C3S2
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Molecular Formula

C12H9NS
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Related CAS

75788-67-9
Record name 10H-Phenothiazine, homopolymer
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DSSTOX Substance ID

DTXSID5021126
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Molecular Weight

199.27 g/mol
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Physical Description

Phenothiazine is a light green to steel-blue powder. Acquires a greenish-brown tint under exposure to sunlight. (NTP, 1992), Dry Powder; Dry Powder, Other Solid; Liquid, Grayish-green to greenish-yellow solid; [NIOSH], YELLOW CRYSTALS. TURNS DARK GREEN ON EXPOSURE TO LIGHT., Grayish-green to greenish-yellow solid., Grayish-green to greenish-yellow solid. [insecticide]
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Boiling Point

700 °F at 760 mmHg (NTP, 1992), 371 °C @ 760 MM HG, 371 °C, 700 °F
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Flash Point

202 °C
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), FREELY SOL IN BENZENE; SOL IN ETHER & IN HOT ACETIC ACID; SLIGHTLY SOL IN ALCOHOL & IN MINERAL OILS; PRACTICALLY INSOL IN PETROLEUM ETHER, CHLOROFORM, VERY SOL IN ACETONE, Water solubilty = 1.59 mg/l at 25 °C, Solubility in water: none, Insoluble
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Density

1.34 g/cm³
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Vapor Pressure

0 mmHg (approx) (NIOSH, 2023), 0 mmHg (approx)
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Color/Form

YELLOW, RHOMBIC LEAFLETS OR DIAMOND-SHAPED PLATES FROM TOLUENE OR BUTANOL, YELLOW PRISMS FROM ALCOHOL, GRAYISH-GREEN TO GREENISH YELLOW POWDER, GRANULES OR FLAKES, Grayish-green to greenish-yellow solid. [insecticide]

CAS No.

92-84-2
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Melting Point

365.9 to 366.6 °F (NTP, 1992), 185.1 °C, 365 °F
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Record name PHENOTHIAZINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0937
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name PHENOTHIAZINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/742
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Phenothiazine
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0494.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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